Home > Products > Building Blocks P7565 > 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline - 180272-43-9

1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-325575
CAS Number: 180272-43-9
Molecular Formula: C14H14N2
Molecular Weight: 210.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound “1-(Pyridin-4-yl)ethylamine” is a pharmaceutical intermediate . It’s a part of a larger group of compounds that contain a pyridin-4-yl moiety . These compounds are often used as building blocks in the synthesis of various medicinally important active molecules .

Synthesis Analysis

While specific synthesis methods for “1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline” were not found, related compounds such as “4-(1-(pyridin-4-yl)ethoxy) substituted double-decker rare earth phthalocyanine complexes” have been synthesized starting from ®-4-(1-(pyridin-4-yl)ethoxy) phthalonitrile with proper rare earth metal acetates .

Molecular Structure Analysis

The molecular structure of related compounds, such as “N,N′-Di(pyridin-4-yl)-pyridine-3,5-dicarboxamide”, has been analyzed using methods like Hirshfeld surface analysis and pairwise interaction energy calculations .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds, such as “1-(4-Pyridyl)ethylamine”, have been analyzed. For instance, it has a density of 1.0±0.1 g/cm^3, boiling point of 221.1±15.0 °C at 760 mmHg, and a molar refractivity of 37.4±0.3 cm^3 .

(S)-7-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound represents a class of [, , ]triazolo[1,5-α]pyridinyl-6-yl substituted tetrahydroisoquinolines investigated for their potential in treating neurological and physiological disorders. Crystalline forms SA1 and N-2 of this compound are specifically highlighted for their therapeutic applications. [, ]

Relevance: Both this compound and the target compound, 1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline, share the core structure of a 1,2,3,4-tetrahydroisoquinoline ring system. The key difference lies in the substitution at the 1-position of the tetrahydroisoquinoline. While the target compound has a simple pyridin-4-yl substituent, this related compound features a more complex [, , ]triazolo[1,5-α]pyridinyl-6-yl group at the same position. This difference in substitution patterns likely contributes to the distinct pharmacological profiles observed for these compounds.

6,7-Dimethoxy-1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound is an anabaseine derivative synthesized through the reduction of 6,7-dimethoxy-1-(pyridin-3-yl)-3,4-dihydroisoquinoline using sodium borohydride (NaBH4) in methanol. Its complete 1H and 13C NMR spectral data have been reported. [, ]

6,7-Dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Compound Description: This anabasine derivative was unexpectedly obtained through the mild reduction of 6,7-dimethoxy-1-(pyridin-3-yl)-3,4-dihydroisoquinoline using hydrogen gas (H2) with platinum oxide (PtO2) as a catalyst in acetic acid. [, ]

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline ((±)-7)

Compound Description: This compound exhibits high affinity for the σ2 receptor (Ki = 0.59 ± 0.02 nM) and notable selectivity over the σ1 receptor. It was investigated as a potential positron emission tomography (PET) tracer for imaging σ2 receptors in the brain. In vivo studies in mice showed promising brain penetration and specific distribution in the cortex and hypothalamus. []

Quinuclidin-3′-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monohydrochloride (9b)

Compound Description: This compound acts as a muscarinic M3 receptor antagonist, displaying high affinity for the M3 receptor and selectivity over the M2 receptor. [, , ]

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic)

Compound Description: This compound is a potent and selective κ opioid receptor antagonist with potential for clinical development. It exhibits high affinity for the κ opioid receptor (Ke = 0.37 nM) and significant selectivity over μ and δ opioid receptors. []

2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives

Compound Description: These compounds represent a novel class of selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists. They have shown efficacy in improving insulin sensitivity with potentially fewer adverse effects compared to full PPARγ agonists. []

1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (3)

Compound Description: This novel compound exhibits both analgesic and anti-inflammatory effects. Studies demonstrated its efficacy in various pain models, including thermal and chemical irritation. Notably, it displayed a pronounced anti-inflammatory effect in an acute inflammatory arthritis model. []

(S)-2,6,7-substituted 3-unsubstituted 1,2,3,4-tetrahydroisoquinoline derivatives

Compound Description: This series represents a novel class of selective PPARγ partial agonists, specifically exemplified by compound (E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline (20g). It exhibits potent partial agonist activity (EC50 = 13 nM, maximal response 30%) and very weak protein tyrosine phosphatase 1B (PTP1B) inhibition (IC50 = 1100 nM). []

(+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This chiral tetrahydroisoquinoline derivative is synthesized enantiospecifically from (+)-(S)-2-methylamino-1-phenylethanol (halostachine). []

5-Methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives

Compound Description: This series of compounds was synthesized and evaluated for their anticancer activity. Notably, compounds 4g, 4j, and 4k exhibited potent inhibitory activity against the PC-3 human prostate cancer cell line. []

(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021)

Compound Description: This compound is a novel PPARγ agonist exhibiting potent activity (EC50 = 11.8 nM). KY-021 effectively reduced plasma glucose and triglyceride levels in preclinical models of diabetes and displayed good oral bioavailability and a favorable safety profile. []

1-Isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives

Compound Description: These derivatives were synthesized and evaluated for their antihypertensive activity. Specifically, 6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline (3b) demonstrated significant antihypertensive effects in spontaneously hypertensive rats without causing reflex tachycardia. []

Overview

1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are bicyclic organic compounds with significant biological activity. This compound features a pyridine ring and is characterized by its tetrahydroisoquinoline core. Tetrahydroisoquinolines have been studied for their potential pharmacological properties, including their role as precursors in the synthesis of various bioactive molecules.

Source and Classification

The compound can be classified under heterocyclic compounds due to the presence of both nitrogen-containing rings (pyridine and isoquinoline). It is derived from the tetrahydroisoquinoline family, which has been extensively researched in medicinal chemistry for its diverse biological activities, including antitumor and neuroprotective effects. The synthesis of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline can involve various synthetic routes that utilize readily available starting materials.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods:

  1. Reductive Amination: This method often involves the reaction of a suitable aldehyde with an amine in the presence of a reducing agent. For example, starting from 2-(3,4-dimethoxyphenyl)-ethylamine, one could synthesize the compound through a series of reductive aminations followed by cyclization steps using reagents like triethylsilane and trifluoroacetic acid to facilitate the formation of the tetrahydroisoquinoline structure .
  2. Suzuki Coupling Reaction: Another effective method involves using a Suzuki coupling reaction to introduce aryl groups onto the tetrahydroisoquinoline framework. This process typically employs palladium catalysts and boronic acids to form carbon-carbon bonds .
  3. Pictet–Spengler Reaction: This classical method can also be adapted for synthesizing tetrahydroisoquinolines by condensing tryptamines with aldehydes or ketones under acidic conditions to yield the desired product .

These methods highlight the versatility in synthesizing 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline from various starting materials.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline core with a pyridine substituent at the 1-position. The structural formula can be represented as follows:

C12H12N2\text{C}_{12}\text{H}_{12}\text{N}_2

Key Structural Features:

  • Molecular Weight: Approximately 200.24 g/mol
  • Functional Groups: Contains nitrogen atoms in both the pyridine and isoquinoline rings.
  • Stereochemistry: The compound may exhibit chirality depending on substituents on the isoquinoline moiety.
Chemical Reactions Analysis

Reactions and Technical Details

1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline can participate in various chemical reactions typical for tetrahydroisoquinolines:

  • Electrophilic Aromatic Substitution: The presence of the pyridine ring allows for electrophilic substitution reactions that can modify the aromatic character of the molecule.
  • Nucleophilic Reactions: The nitrogen atoms in both rings can act as nucleophiles in reactions such as acylation or alkylation.
  • Reduction Reactions: The compound may undergo reduction reactions to yield more saturated derivatives or to modify functional groups present on the molecule .
Mechanism of Action

The mechanism of action for 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline is often linked to its interaction with various biological targets. Research indicates that compounds in this class may act on neurotransmitter systems or inhibit specific enzymes involved in metabolic pathways:

  • Neurotransmitter Modulation: Tetrahydroisoquinolines have been shown to interact with dopamine receptors and could potentially modulate dopaminergic signaling pathways.
  • Enzyme Inhibition: Some derivatives have demonstrated inhibitory effects on enzymes such as phenylethanolamine N-methyltransferase, which plays a role in catecholamine biosynthesis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline include:

  • Appearance: Typically exists as a solid at room temperature.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but insoluble in water.

Chemical Properties:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.
Applications

Scientific Uses

1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

  • Drug Development: Investigated for its potential as an antitumor agent and for treating neurological disorders due to its influence on neurotransmitter systems.
  • Biological Studies: Used as a tool compound in studies exploring receptor interactions and enzyme kinetics related to catecholamine metabolism.

These applications underscore the importance of this compound within medicinal chemistry and its potential therapeutic implications.

Introduction to 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Structural Definition and Core Pharmacophore Features

1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C₁₄H₁₄N₂. Its structure comprises a tetrahydroisoquinoline (THIQ) scaffold—a partially saturated bicyclic system with a benzene ring fused to a piperidine-like ring—linked via a carbon-nitrogen bond to a pyridine ring at the 1-position of the THIQ core. The pyridinyl group is specifically attached at its 4-position, creating a linear, planar arrangement that enhances π-π stacking interactions in biological targets [1] [6].

Key pharmacophoric elements include:

  • Basic Nitrogen Atoms: Both the THIQ tertiary amine (pKa ~9-10) and the pyridinyl nitrogen (pKa ~5-6) can undergo protonation under physiological conditions, facilitating ionic interactions with acidic residues in target proteins.
  • Hydrophobic Domains: The benzene ring of THIQ and the pyridine ring create distinct hydrophobic regions, enabling van der Waals contacts with binding pockets.
  • Stereoelectronic Flexibility: The single bond between the THIQ and pyridinyl moieties allows rotational freedom, enabling conformational adaptation to diverse binding sites [1] [6].

Table 1: Atomic Coordinates and Bonding in 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

FeatureDescription
Molecular FormulaC₁₄H₁₄N₂
Fused Ring SystemBenzene + Piperidine (THIQ core)
Pyridine AttachmentBonded to THIQ N1 at pyridine C4
Key Functional GroupsTertiary amine (THIQ), Aromatic nitrogens (THIQ benzene, pyridine)
Torsional FlexibilityFree rotation at C(THIQ-N)-C(Pyridinyl) bond

Historical Development in Heterocyclic Chemistry

The synthesis of THIQ derivatives originated in the early 20th century with the development of the Pictet-Spengler reaction (1911), which condensed β-arylethylamines with carbonyl compounds under acidic conditions to form the THIQ core. The specific incorporation of pyridine at the THIQ 1-position emerged in the 1990s–2000s alongside advances in transition-metal-catalyzed coupling and asymmetric methodologies [1] [8].

Significant synthetic milestones include:

  • Classical Routes: Early syntheses relied on Bischler-Nepieralski cyclization, where N-(β-arylethyl)amides undergo dehydration and cyclization to dihydroisoquinolines, followed by reduction to THIQs and N-alkylation with 4-halopyridines [1].
  • Microwave-Assisted Pictet-Spengler Reactions: Reduced reaction times from hours to minutes (e.g., 15 minutes at 150°C using trifluoroacetic acid catalyst), improving yields to >95% for derivatives like 1-benzyl-THIQ [1].
  • Enantioselective Methods: Chiral catalysts like (R)-TRIP or (S)-BINOL enabled asymmetric syntheses of 1-substituted THIQs with >90% enantiomeric excess (e.e.), critical for accessing stereoselective biological agents [1].

Table 2: Evolution of Synthetic Methods for 1-Substituted THIQs

MethodKey Reagents/ConditionsAdvantagesLimitations
Pictet-SpenglerAldehyde + β-Arylethylamine, HCl, ΔOne-step, high atom economyLow diastereoselectivity
Bischler-NepieralskiPOCl₃, P₂O₅; then NaBH₄ reductionBroad substrate scopeHarsh conditions
Asymmetric Catalysis(R)-TRIP, BF₃·OEt₂, -20°CHigh e.e. (>90%)Costly catalysts
Microwave-AssistedTFA, MW, 150°C, 15 minRapid, high yield (>95%)Specialized equipment required

Significance in Medicinal Chemistry and Drug Discovery

This scaffold’s versatility arises from its dual capacity for target engagement and pharmacokinetic optimization. The THIQ core mimics endogenous neurotransmitters (e.g., dopamine), while the pyridinyl moiety enhances solubility and bioavailability. Its applications span:

  • Central Nervous System (CNS) Agents: The scaffold penetrates the blood-brain barrier due to moderate lipophilicity (clogP ~2.5) and molecular weight <350 g/mol. It serves as a key structural motif in adenosine A₂A receptor antagonists for Parkinson’s disease (e.g., preladenant analogs) [3].
  • Multidrug Resistance (MDR) Reversal: In oncology, 1-(pyridin-4-yl) THIQ derivatives inhibit P-glycoprotein (P-gp), overcoming efflux-mediated resistance in cancers like breast carcinoma (MCF-7/ADR) when co-administered with doxorubicin [4].
  • TRPV1 Antagonism: The pyridinyl-THIQ pharmacophore fits validated models for transient receptor potential vanilloid 1 (TRPV1) inhibition, with features aligning against capsaicin-competitive binding sites for pain management [5] [7].
  • Antiviral Exploration: Preliminary studies indicate low-micromolar inhibition of human coronaviruses (HCoV-229E and HCoV-OC43), positioning the scaffold for future pandemic preparedness research [10].

The compound’s synthetic tractability enables rapid diversification at positions C3, C4, C6, and C7 of the THIQ ring and the pyridine nitrogen, facilitating structure-activity relationship (SAR) campaigns across therapeutic areas [1] [6].

Properties

CAS Number

180272-43-9

Product Name

1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

1-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C14H14N2/c1-2-4-13-11(3-1)7-10-16-14(13)12-5-8-15-9-6-12/h1-6,8-9,14,16H,7,10H2

InChI Key

JFKYAEYYDOTEBD-UHFFFAOYSA-N

SMILES

C1CNC(C2=CC=CC=C21)C3=CC=NC=C3

Solubility

31.5 [ug/mL]

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.